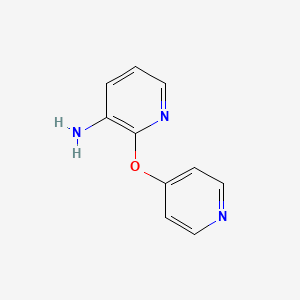

2-(Pyridin-4-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-yloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMAYQUGWNYTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of the 2 Pyridin 4 Yloxy Pyridin 3 Amine Scaffold

Reactions of the Amine Functionality

The primary amine group on the pyridin-3-amine moiety is a key site for a multitude of chemical reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation Reactions for Amide Formation

The amine group of 2-(Pyridin-4-yloxy)pyridin-3-amine readily undergoes acylation with various acylating agents, such as acid chlorides and carboxylic acids activated with coupling agents, to form the corresponding amides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse substituents. For instance, the reaction with benzoyl chloride or 4-fluorobenzoyl chloride can introduce phenyl and fluorophenyl groups, respectively. nih.gov The conditions for these reactions can be optimized by using different bases like piperidine (B6355638), DMAP, or DIPEA to improve yields. nih.gov

A general method for the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines has been reported, showcasing the versatility of amide formation in complex settings. nih.gov While amides are relatively unreactive to nucleophilic acyl substitution, they can be hydrolyzed back to the carboxylic acid and amine under acidic or basic conditions. libretexts.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base/Conditions | Product | Reference |

| Benzoyl chloride | Piperidine, 120 °C | N-(2-(pyridin-4-yloxy)pyridin-3-yl)benzamide | nih.gov |

| 4-Fluorobenzoyl chloride | DMAP, DIPEA, 120 °C | N-(2-(pyridin-4-yloxy)pyridin-3-yl)-4-fluorobenzamide | nih.gov |

| Acetic acid, DEMBM, diphenylsilane | Phosphetane catalyst, 40 °C | N-(2-(pyridin-4-yloxy)pyridin-3-yl)acetamide | nih.gov |

N-Alkylation and N-Acylation Pathways

Beyond simple acylation, the nitrogen of the amine can also participate in N-alkylation and further N-acylation reactions. N-alkylation introduces alkyl groups onto the amine, which can significantly alter the compound's physical and biological properties. These reactions typically proceed via nucleophilic substitution with alkyl halides.

N-acylation, as discussed previously, leads to the formation of amides. It is a crucial transformation for creating peptidomimetic structures or for introducing specific functionalities. The reactivity of the amine allows for a broad range of acyl groups to be introduced, from simple aliphatic to complex heterocyclic moieties. nih.govnih.gov

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations. For example, it can be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the pyridine ring at the position of the original amine. The diazonium salt can also be used in coupling reactions to form azo compounds.

Condensation Reactions

The amine functionality can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.com The formation of these imines provides a pathway for further functionalization, as the C=N double bond can be reduced to a secondary amine or participate in cycloaddition reactions. youtube.com For instance, condensation with various aldehydes and ketones can lead to the synthesis of diverse 1,2,3,4-tetrahydroquinazolines. researchgate.net These condensation reactions are often reversible and the stability of the resulting imine can vary. libretexts.org

Reactions of the Pyridin-4-yloxy Moiety

The two pyridine rings within the this compound scaffold also offer sites for chemical modification, primarily through electrophilic aromatic substitution, although these reactions are generally more challenging compared to those on benzene (B151609) rings.

Electrophilic Aromatic Substitution on Pyridine Rings

Pyridine rings are generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.orgyoutube.com The nitrogen atom can also be protonated or coordinate with Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. libretexts.org When substitution does occur, it is generally directed to the 3- and 5-positions relative to the ring nitrogen. youtube.comyoutube.com

In the case of this compound, the presence of the activating amino group on one ring and the deactivating ether-linked pyridine on the other will influence the regioselectivity of the substitution. The amino group strongly activates the pyridine ring it is attached to, directing electrophiles to the positions ortho and para to itself. Conversely, the pyridin-4-yloxy group will have a deactivating effect. Therefore, electrophilic substitution is most likely to occur on the 3-aminopyridine (B143674) ring. However, harsh reaction conditions are often required, which can lead to low yields. youtube.com The introduction of an electron-donating group can increase the reactivity of the pyridine ring towards electrophilic substitution. youtube.com

Nucleophilic Substitution at Pyridine Ring Positions

The pyridine rings within the this compound scaffold exhibit a characteristic reactivity profile towards nucleophiles, primarily at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen, which reduces electron density at these positions, making them susceptible to nucleophilic attack. uoanbar.edu.iq The reactivity of pyridine towards nucleophilic substitution is so pronounced that even a powerful base like the hydride ion can be displaced in certain reactions. uoanbar.edu.iq

In the context of this compound, the presence of the amino group and the pyridyloxy moiety can influence the regioselectivity and rate of nucleophilic substitution. While direct displacement of substituents on an unsubstituted pyridine ring can be challenging, the presence of good leaving groups, such as halogens or sulfonate esters, facilitates these reactions. wikipedia.org For instance, a chloro-substituent at the 2-position of a pyridine ring can be displaced by an ethoxide anion. msu.edu

The general mechanism for nucleophilic aromatic substitution (SNAr) on pyridine rings involves the addition of the nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. msu.edu The stability of this intermediate is enhanced by the ability of the nitrogen atom to delocalize the negative charge. msu.edu

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridine Derivatives

| Reactant | Nucleophile | Product | Conditions | Reference |

| 2-Chloropyridine | Sodium Ethoxide | 2-Ethoxypyridine | Ethanol | msu.edu |

| 2-Chloronicotinic acid | Aromatic amine | 2-(Arylamino)nicotinic acid | Water, reflux | researchgate.net |

| 4-Chloropyridine | Methoxy group | 4-Methoxypyridine | Not specified | uoanbar.edu.iq |

Oxidation Reactions of Pyridine Nitrogen

The nitrogen atom in each pyridine ring of this compound possesses a lone pair of electrons, rendering it susceptible to oxidation to form the corresponding N-oxide. wikipedia.org This transformation is a characteristic reaction of tertiary amines and can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).

The formation of a pyridine N-oxide significantly alters the electronic properties of the heterocyclic ring. The N-oxide group is a strong electron-donating group, which can activate the pyridine ring towards electrophilic substitution, particularly at the 4-position. msu.edu Conversely, it can also influence the reactivity towards nucleophiles.

In molecules containing multiple nitrogen atoms, such as this compound which also has an amino group, selective N-oxidation of the pyridine nitrogen can be challenging. However, methods have been developed to achieve site-selective N-oxidation of heteroarenes in the presence of more reactive aliphatic amines. nih.gov This selectivity can be accomplished by in situ protonation of the more basic aliphatic amine, thereby deactivating it towards oxidation, while an organocatalyst promotes the oxidation of the pyridine nitrogen. nih.gov For instance, substrates containing both pyridine and piperazine (B1678402) rings have been shown to undergo selective oxidation at the pyridine nitrogen. nih.gov

Table 2: Substrate Scope for Site-Selective Pyridine N-Oxidation

| Substrate | Oxidizing System | Product | Yield (%) | Reference |

| 3-Halopyridine derivative | Iminium salt organocatalyst | Corresponding N-oxide | High | nih.gov |

| 2-Substituted pyridine (OMe, CH3) | Iminium salt organocatalyst | Corresponding N-oxide | Good | nih.gov |

| Quinoline (B57606)/Isoquinoline derivatives | Iminium salt organocatalyst | Corresponding N-oxide | Good | nih.gov |

Reduction of Pyridine Rings to Piperidine Derivatives

The aromatic pyridine rings of this compound can be reduced to the corresponding saturated piperidine rings. wikipedia.org This transformation significantly alters the three-dimensional structure and physicochemical properties of the molecule, replacing a planar aromatic system with a flexible alicyclic ring.

A common method for the reduction of pyridines is catalytic hydrogenation, often employing catalysts such as nickel, palladium, or rhodium under hydrogen pressure. wikipedia.orgdtic.milorganic-chemistry.org For example, pyridine itself can be reduced to piperidine using a nickel catalyst at elevated temperatures or by sodium in ethanol. uoanbar.edu.iq More recent methods utilize ruthenium or iridium catalysts for the stereoselective hydrogenation of substituted pyridines. nih.gov

Alternative, metal-free reduction methods have also been developed. For instance, boron-based reagents in the presence of hydrosilanes can effectively reduce substituted pyridines to piperidines under mild conditions. nih.gov Another approach involves a transfer hydrogenation protocol using borane-ammonia as the hydrogen source with a ruthenium catalyst. organic-chemistry.org

The reduction of pyridine N-oxides can also lead to piperidines, for example, through the use of ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, particularly for substituted pyridines. nih.gov

Table 3: Methods for the Reduction of Pyridine Derivatives

| Starting Material | Reagent/Catalyst | Product | Key Features | Reference |

| Pyridine | H₂ / Nickel Catalyst | Piperidine | High temperature and pressure | uoanbar.edu.iq |

| Pyridine | Sodium / Ethanol | Piperidine | Classic reduction method | uoanbar.edu.iq |

| Substituted Pyridines | Boron ions / Hydrosilanes | Substituted Piperidines | Diastereoselective, mild conditions | nih.gov |

| Pyridine N-oxides | Ammonium formate / Pd/C | Piperidines | Efficient reduction | organic-chemistry.org |

| Pyridines | RuCl₃·xH₂O / H₃N-BH₃ | Piperidines | Transfer hydrogenation | organic-chemistry.org |

Cross-Coupling Reactions and Heterocyclic Annulations

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is highly applicable to the derivatization of the this compound scaffold. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. nih.gov

For the this compound core, Suzuki-Miyaura coupling can be employed to introduce a wide range of substituents onto either of the pyridine rings, provided they are appropriately functionalized with a halide (e.g., bromo or chloro). For instance, 2-pyridyl boronates can be effectively coupled with various aryl and heteroaryl bromides and chlorides using a palladium catalyst system. nih.gov The reaction has been shown to be tolerant of various functional groups and can be used to synthesize complex biaryl and heteroaryl structures. nih.gov

Challenges in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles, such as slow transmetalation and decomposition via protodeboronation, have been addressed through the development of specialized catalyst systems and reaction conditions. nih.gov The use of specific phosphine (B1218219) or phosphite (B83602) ligands can significantly improve the efficiency of these couplings. nih.gov

Table 4: Examples of Suzuki-Miyaura Coupling with Pyridyl Derivatives

| Pyridyl Nucleophile | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | Coupled biaryl | 82 | nih.gov |

| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | Coupled biaryl | 74 | nih.gov |

| Lithium triisopropyl 2-pyridylboronate | 4-n-Butylchlorobenzene | Pd₂(dba)₃ / Ligand 1 | Coupled biaryl | 76 | nih.gov |

| Lithium triisopropyl 2-pyridylboronate | 3-Chloropyridine | Pd₂(dba)₃ / Ligand 1 | o,m-Bipyridine | Excellent | nih.gov |

Palladium catalysts are pivotal in modern organic synthesis, facilitating a broad spectrum of C-C and C-N bond-forming reactions that are essential for the derivatization of heterocyclic scaffolds like this compound. mit.edursc.orgresearchgate.net These reactions are prized for their high selectivity, mild conditions, and broad functional group tolerance. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a prominent palladium-catalyzed C-N cross-coupling reaction that enables the formation of aryl and heteroaryl amines. researchgate.net This reaction could be applied to a halogenated precursor of this compound to introduce the 3-amino group or to further functionalize the scaffold by coupling with other amines. The choice of palladium precatalyst and ligand, such as RuPhos or BrettPhos, is crucial for achieving high efficiency, particularly with challenging substrates like unprotected halo-aminopyridines. researchgate.net

Beyond C-N bond formation, palladium catalysis is extensively used for C-C bond formation. researchgate.net Various palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, can be envisioned for the introduction of alkenyl, alkynyl, and organotin groups, respectively, onto the pyridine rings of the target molecule. The development of new and more active palladium catalyst systems, often featuring bulky biaryl monophosphine ligands, continues to expand the scope and utility of these transformations. mit.edu

Table 5: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide + Amine | Pd precatalyst / RuPhos or BrettPhos | Aryl/Heteroaryl Amine | researchgate.net |

| C-O Bond Formation | Aryl Halide + Primary Alcohol | Pd source / 3-Methyl-2-di-t-butylphosphinobiaryl | Aryl Alkyl Ether | mit.edu |

| C-C Bond Formation | Aryl Halide + Organoboron Reagent (Suzuki) | Pd(OAc)₂ / (o-tolyl)₃P | Biaryl | organic-chemistry.org |

The this compound scaffold provides a versatile platform for the construction of fused heterocyclic systems through various ring-forming reactions. researchgate.netscribd.com These annulation reactions can lead to novel polycyclic structures with potentially interesting biological and material properties.

One common strategy involves the cyclization of a precursor molecule where one of the pyridine rings is part of a larger, pre-functionalized system. For example, the Skraup synthesis can be used to construct a quinoline ring fused to another ring system. This reaction involves the reaction of an aniline (B41778) derivative with glycerol, an oxidizing agent, and sulfuric acid. scribd.com A modified version of this reaction can be applied to aminocoumarins to generate pyridocoumarins. mdpi.com

Another powerful method for constructing fused pyridine rings is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.com This reaction has been used to synthesize pyrido[3,2-c]coumarins from 4-amino-3-formylcoumarin. mdpi.com

Intramolecular cyclization reactions are also key to forming fused heterocycles. For instance, palladium-catalyzed intramolecular C-N bond formation can be used to construct tricyclic aza-heterocycles from appropriately substituted anilines. acs.org

Table 6: Examples of Ring-Forming Reactions for Fused Heterocycles

| Reaction Name | Reactants | Product | Key Features | Reference |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Quinoline | Exothermic, often requires a moderator | scribd.com |

| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone + Active Methylene Compound | Quinoline | Can be catalyzed by green catalysts like chitosan | mdpi.com |

| Povarov Reaction | Not specified | Not specified | A type of [4+2] cycloaddition | mdpi.com |

| Intramolecular Oxidative Cyclization | 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines | Benzo[b]chromeno[4,3,2-de] nih.govresearchgate.netnaphthyridines | Forms polycyclic aromatic systems | researchgate.net |

Chemoselectivity and Regioselectivity in Functionalization

The this compound molecule features two pyridine rings and a reactive amino group, creating a complex electronic landscape that governs its reactivity in functionalization reactions. The interplay of the directing effects of the amino group, the ether linkage, and the inherent reactivity of the pyridine rings dictates the outcome of chemical transformations.

The primary amino group (-NH₂) at the 3-position of one pyridine ring is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). This would suggest that incoming electrophiles would preferentially attack the positions ortho and para to the amino group. However, the pyridine ring nitrogen is an electron-withdrawing group, which deactivates the ring towards EAS and generally directs incoming electrophiles to the meta-positions (C3 and C5).

In the case of this compound, the pyridine ring bearing the amino group is activated by the -NH₂ group. The positions ortho (C2 and C4) and para (C6) to the amino group are electronically enriched. Conversely, the pyridine ring of the pyridin-4-yloxy moiety is electron-deficient due to the ring nitrogen.

Detailed experimental studies on the functionalization of this compound are limited in publicly available literature. However, based on the general principles of pyridine chemistry, predictions can be made regarding its reactivity. For instance, in electrophilic substitution reactions such as halogenation or nitration, the substitution is most likely to occur on the pyridine ring activated by the amino group. The precise position of substitution will be a result of the balance between the activating effect of the amino group and the deactivating effect of the ring nitrogen.

Given the strong activating nature of the amino group, electrophilic attack is anticipated to preferentially occur at the positions ortho or para to it. Steric hindrance from the adjacent 2-(pyridin-4-yloxy) group might influence the accessibility of the C4 position. Therefore, the C6 position is a likely site for electrophilic substitution.

Functionalization can also be directed to the amino group itself, for example, through acylation or alkylation reactions. The chemoselectivity of such reactions would depend on the specific reagents and conditions used.

To provide a clearer understanding, the table below summarizes the expected regiochemical outcomes for various functionalization reactions on the this compound scaffold, based on established principles of pyridine reactivity. It is important to note that these are predictions and require experimental verification.

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | 6-Halo-2-(pyridin-4-yloxy)pyridin-3-amine | The amino group is a strong ortho-, para-director, activating the pyridine ring. The C6 position is para to the amino group and less sterically hindered than the C4 position. |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-2-(pyridin-4-yloxy)pyridin-3-amine | Similar to halogenation, the strong activating effect of the amino group directs the electrophile to the para position (C6). |

| Acylation | Acyl chloride, Base | N-(2-(Pyridin-4-yloxy)pyridin-3-yl)acetamide | The amino group is a nucleophile and will readily react with acylating agents. |

Further research is necessary to experimentally validate these predictions and to fully explore the chemical space accessible from the this compound scaffold. Such studies would be invaluable for the development of new chemical entities with potential therapeutic applications.

Spectroscopic and Advanced Analytical Characterization of 2 Pyridin 4 Yloxy Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(Pyridin-4-yloxy)pyridin-3-amine, ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for structural confirmation, supplemented by two-dimensional techniques for more complex assignments.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule.

The chemical shift (δ) of a proton is indicative of its local electronic environment. Protons on the two pyridine (B92270) rings of this compound are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.5 ppm. The protons on the pyridin-4-yloxy ring will exhibit characteristic coupling patterns, as will the protons on the 3-aminopyridine (B143674) moiety. The amino group (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), provides information about adjacent non-equivalent protons. The magnitude of this splitting, the coupling constant (J), is crucial for determining the relative positions of substituents on the pyridine rings. For instance, ortho-coupling (between protons on adjacent carbons) is typically larger (³J ≈ 4-9 Hz) than meta-coupling (²J ≈ 1-3 Hz) or para-coupling (⁴J ≈ 0-1 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' (pyridin-4-yloxy) | 8.4 - 8.6 | d | ~6 |

| H-6' (pyridin-4-yloxy) | 8.4 - 8.6 | d | ~6 |

| H-3' (pyridin-4-yloxy) | 6.8 - 7.0 | d | ~6 |

| H-5' (pyridin-4-yloxy) | 6.8 - 7.0 | d | ~6 |

| H-4 (pyridin-3-amine) | 7.8 - 8.0 | dd | ~5, 1.5 |

| H-5 (pyridin-3-amine) | 7.1 - 7.3 | dd | ~8, 5 |

| H-6 (pyridin-3-amine) | 8.0 - 8.2 | dd | ~8, 1.5 |

| NH₂ | 4.5 - 5.5 | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.

The area under each peak in a ¹H NMR spectrum is proportional to the number of protons it represents. By integrating the signals, one can determine the relative ratio of the different types of protons in the molecule. For this compound, the integration would confirm the presence of seven aromatic protons and two amine protons, consistent with its molecular structure.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Assignment

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap.

For this compound, ten distinct signals are expected in the aromatic region of the ¹³C NMR spectrum. The carbon atoms directly bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield (higher ppm values). The chemical shifts can help to distinguish between the two pyridine rings and confirm the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyridin-3-amine) | 155 - 160 |

| C-3 (pyridin-3-amine) | 135 - 140 |

| C-4 (pyridin-3-amine) | 140 - 145 |

| C-5 (pyridin-3-amine) | 120 - 125 |

| C-6 (pyridin-3-amine) | 145 - 150 |

| C-2' (pyridin-4-yloxy) | 150 - 155 |

| C-3' (pyridin-4-yloxy) | 110 - 115 |

| C-4' (pyridin-4-yloxy) | 160 - 165 |

| C-5' (pyridin-4-yloxy) | 110 - 115 |

| C-6' (pyridin-4-yloxy) | 150 - 155 |

Note: These are predicted values and are subject to variation based on experimental conditions.

Two-Dimensional (2D) NMR Techniques

While 1D NMR spectra provide a wealth of information, complex molecules can exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques provide an additional dimension to resolve these ambiguities by showing correlations between nuclei.

COSY is a homonuclear correlation experiment that shows which protons are coupled to each other. In a COSY spectrum of this compound, cross-peaks would be observed between the signals of protons that are on adjacent carbons. This would allow for the unambiguous assignment of the protons on each of the pyridine rings. For example, a cross-peak would be expected between the signals for H-4 and H-5, and between H-5 and H-6 of the 3-aminopyridine ring. Similarly, correlations would be seen between H-2'/H-3' and H-5'/H-6' on the pyridin-4-yloxy ring, confirming their connectivity.

Fluorine-19 (¹⁹F) NMR Spectroscopy (if applicable for fluorinated derivatives)

Fluorine-19 NMR is a powerful analytical technique for the characterization of organofluorine compounds. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. nih.govsemanticscholar.org Its large chemical shift range (approximately 800 ppm) makes it exceptionally sensitive to subtle changes in the local electronic environment. nih.govsemanticscholar.org

Should a fluorinated derivative of this compound be synthesized (e.g., with a fluorine substituent on one of the pyridine rings), ¹⁹F NMR would be an essential characterization tool. The chemical shift of the fluorine signal would provide information about its position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would be observable in both the ¹⁹F, ¹H, and ¹³C NMR spectra, providing further confirmation of the substituent's location. acs.org For instance, a fluorine atom at the 5-position of the 3-aminopyridine ring would be expected to show coupling to H-4 and H-6.

Illustrative ¹⁹F NMR Data for a Fluorinated Derivative:

| Compound | Fluorine Position | Expected ¹⁹F Shift (ppm) | Expected Coupling Constants (Hz) |

| 5-Fluoro-2-(pyridin-4-yloxy)pyridin-3-amine | C-5 | -110 to -140 | ³J_HF4 ≈ 8-10, ³J_HF6 ≈ 4-6 |

Note: Chemical shifts are relative to a standard such as CFCl₃. The values are illustrative and depend on the specific molecular structure and solvent.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of a molecule, and thus its molecular formula. For this compound (C₁₀H₉N₃O), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the calculated theoretical mass.

Illustrative HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₀H₉N₃O |

| Calculated Exact Mass [M+H]⁺ | 188.08184 |

| Measured Exact Mass [M+H]⁺ | 188.0821 (example) |

| Mass Error | 1.4 ppm (example) |

A low mass error between the calculated and measured values provides strong evidence for the proposed molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar, thermally labile molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. nih.govnih.gov

By increasing the energy in the collision cell (tandem MS or MS/MS), controlled fragmentation of the parent ion can be induced. oregonstate.edu The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the ether bond, leading to the formation of ions corresponding to the 3-aminopyridine and 4-oxypyridine moieties. The fragmentation of amines often involves alpha-cleavage. libretexts.org

Illustrative ESI-MS/MS Fragmentation Data for [C₁₀H₉N₃O + H]⁺ (m/z 188.1):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Fragmentation Pathway |

| 188.1 | 95.0 | [C₅H₅N₂]⁺ | Cleavage of the C-O ether bond (3-aminopyridinyl cation) |

| 188.1 | 94.1 | [C₅H₄NO]⁺ | Cleavage of the C-O ether bond with H transfer (hydroxypyridine) |

This detailed analysis through advanced NMR and MS techniques provides a comprehensive and unambiguous characterization of this compound and its potential derivatives, which is essential for its further study and application in various scientific fields.

Fragmentation Pattern Analysis

The mass spectrometric fragmentation of This compound is anticipated to be governed by the interplay of its constituent functional groups: the two pyridine rings, the ether linkage, and the amino substituent. While specific experimental data for this exact molecule is not available, the fragmentation pathways can be predicted based on the known behavior of phenyl pyridyl ethers and aminopyridines. guidechem.com

Upon electron impact ionization (EI), the molecular ion peak (M+) would be expected. A primary fragmentation pathway would likely involve the cleavage of the C-O-C ether bond, which is a common fragmentation mode for ethers. This could lead to the formation of ions corresponding to the pyridin-4-oxy cation and the 3-aminopyridin- radical, or vice versa. The relative abundance of these fragment ions would depend on their respective stabilities.

Another significant fragmentation process would be the loss of small neutral molecules. For instance, the elimination of CO, a characteristic fragmentation for some heterocyclic compounds, could occur from the pyridyl rings. guidechem.com Additionally, protonated molecules of phenyl pyridyl ethers are known to undergo rearrangement reactions followed by fragmentation. guidechem.com In the case of This compound , this could involve intramolecular interactions leading to complex fragmentation patterns and the formation of fused ring systems. The presence of the amine group could also influence the fragmentation, potentially through the loss of HCN or NH2 radicals.

A plausible fragmentation scheme would involve the initial cleavage of the ether bond, followed by subsequent fragmentation of the individual pyridine ring fragments. The stability of the resulting ions, such as the pyridinium (B92312) cations, would play a crucial role in determining the observed mass spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for the identification of functional groups and for probing the molecular structure of This compound .

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of This compound is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The presence of the primary amine (NH2) group would be indicated by N-H stretching vibrations, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the aromatic amine would likely be observed in the 1250-1350 cm⁻¹ range.

The diaryl ether linkage (C-O-C) is characterized by its asymmetric and symmetric stretching vibrations. The strong, characteristic asymmetric C-O-C stretching band is expected to appear in the region of 1200-1270 cm⁻¹, while the symmetric stretch may be weaker and appear at lower wavenumbers.

The vibrations of the two pyridine rings will also give rise to a number of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine rings typically result in a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern of the rings. Out-of-plane C-H bending vibrations, which are often intense, would be expected in the 700-900 cm⁻¹ region and are also sensitive to the substitution pattern.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching (Amine) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C and C=N Stretching (Pyridine Rings) | 1400 - 1600 |

| Asymmetric C-O-C Stretching (Ether) | 1200 - 1270 |

| C-N Stretching (Aromatic Amine) | 1250 - 1350 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of This compound would also be characterized by vibrations of the pyridine rings and the ether linkage. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes of the pyridine rings, are often strong in the Raman spectrum and would be expected in the 990-1050 cm⁻¹ region. researchgate.netchemicalbook.com

The C-O-C symmetric stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The N-H stretching vibrations of the amine group would also be observable, although they are typically weaker in Raman than in IR. The analysis of the Raman spectrum, in conjunction with the FT-IR data, would allow for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no specific crystal structure of This compound has been reported, the structural parameters can be inferred from related compounds.

Single-Crystal X-ray Diffraction Data Collection and Refinement

To perform a single-crystal X-ray diffraction study, a suitable single crystal of This compound would need to be grown. Data collection would involve mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and processed to determine the unit cell parameters and the space group. The structure would then be solved and refined to yield the atomic coordinates, bond lengths, bond angles, and other crystallographic details.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Based on the structures of similar diaryl ethers and substituted pyridines, several key structural features for This compound can be anticipated. The C-O-C bond angle of the ether linkage is expected to be in the range of 118-124°. The two pyridine rings are not expected to be coplanar due to steric hindrance and the flexibility of the ether linkage. The dihedral angles between the planes of the two pyridine rings would be a key structural parameter.

Table 2: Predicted Key Bond Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-O-C Bond Angle | 118 - 124° |

| C-O Bond Length | ~1.36 - 1.42 Å |

| Aromatic C-C Bond Length | ~1.38 - 1.40 Å |

| Aromatic C-N Bond Length (in ring) | ~1.33 - 1.35 Å |

Supramolecular Assembly and Intermolecular Interactions

The supramolecular assembly of a crystalline solid is dictated by the intricate network of non-covalent interactions between its constituent molecules. For this compound, these interactions would be governed by the molecule's distinct functional groups: the two pyridine rings, the ether linkage, and the primary amine group.

In the absence of a published crystal structure for this compound, we can hypothesize the likely intermolecular interactions based on studies of analogous compounds. Hydrogen bonding is expected to be a dominant force in the crystal packing. The primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the two pyridine rings are potential hydrogen bond acceptors. This could lead to the formation of various hydrogen-bonding motifs, such as chains or sheets. For instance, studies on other aminopyridine derivatives have revealed the prevalence of N—H⋯N hydrogen-bonding networks that significantly influence their crystal structures.

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. The geometry of this stacking (e.g., face-to-face or offset) would depend on the electronic and steric properties of the molecule.

C-H⋯π Interactions: The C-H bonds of the pyridine rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of neighboring aromatic rings.

Dipole-Dipole Interactions: The polar nature of the C-O-C ether linkage and the C-N bonds would result in dipole-dipole interactions that contribute to the stability of the crystal lattice.

The interplay of these various intermolecular forces would ultimately determine the three-dimensional arrangement of the molecules in the solid state, influencing physical properties such as melting point, solubility, and polymorphism. Detailed analysis of these interactions would typically be performed using single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Motif |

| Hydrogen Bonding | Amine (N-H) | Pyridine Nitrogen | Chains, Dimers, Sheets |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Offset or Parallel Stacks |

| C-H⋯π Interaction | Pyridine C-H | Pyridine Ring π-system | T-shaped or Parallel-displaced |

| Dipole-Dipole | Ether, Pyridine | Ether, Pyridine | Lattice Stabilization |

Elemental Analysis (CHN) for Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with a molecular formula of C10H9N3O, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The experimental determination of the CHN content is typically carried out using a dedicated CHN analyzer. In this instrument, a small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The experimentally determined percentages of C, H, and N are then compared with the calculated theoretical values. A close agreement between the experimental and theoretical values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the compound's identity and high purity. Significant deviations may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 64.16 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.46 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.55 |

| Total | 187.202 | 100.00 |

Note: The data presented in the tables are theoretical and for illustrative purposes, as specific experimental data for this compound was not available in the searched literature.

Computational and Theoretical Studies on 2 Pyridin 4 Yloxy Pyridin 3 Amine

Density Functional Theory (DFT) Calculations

DFT calculations are central to understanding the intrinsic properties of 2-(Pyridin-4-yloxy)pyridin-3-amine at the atomic level.

Geometry Optimization and Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like this compound, which contains a C-O-C ether linkage between two pyridine (B92270) rings, multiple low-energy conformations may exist. A thorough conformational analysis would involve rotating the bonds around this linkage to identify all possible stable structures and their relative energies. This information is crucial as the molecular conformation can significantly influence its chemical and physical properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-O (ether) | 1.375 |

| Bond Length | O-C (ether) | 1.380 |

| Bond Length | C-N (amine) | 1.385 |

| Bond Angle | C-O-C | 118.5 |

| Dihedral Angle | Py-O-Py-N | 45.0 |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. FMO analysis would reveal the distribution of these orbitals across the this compound molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atom of the ether linkage, as well as the nitrogen of the amine group, indicating these are electron-rich areas.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It describes the delocalization of electron density between filled and unfilled orbitals, which corresponds to stabilizing electronic interactions. NBO analysis can quantify the strength of these interactions, providing insights into hyperconjugation and charge transfer within the molecule. For this compound, NBO analysis would help to understand the electronic communication between the two pyridine rings through the ether linkage and the influence of the amine substituent.

Vibrational Frequency Calculations and Spectral Simulations

Calculating the vibrational frequencies of a molecule allows for the simulation of its infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational method. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, and twisting of bonds. This analysis provides a "fingerprint" of the molecule's vibrational properties.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. By comparing these predicted values with experimental NMR data, the assignment of signals in the experimental spectrum can be confirmed, and the calculated molecular geometry can be further validated.

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools to understand the dynamic behavior and conformational preferences of molecules.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations for this compound would involve simulating the motion of its atoms over time to understand its flexibility and interactions with its environment, such as a solvent or a biological target. While specific MD simulation studies exclusively focused on this compound are not widely published, such studies would typically analyze parameters like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. The ether linkage and the pyridine rings would be of particular interest in these simulations.

Quantum Chemical Descriptors and Structure-Activity Relationships (SAR)

Quantum chemical descriptors provide quantitative measures of a molecule's electronic and steric properties, which are fundamental to understanding its behavior and interaction with other molecules. These descriptors are often used in structure-activity relationship (SAR) studies to correlate a molecule's properties with its biological activity.

Topological Polar Surface Area (TPSA) Calculations

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms. For this compound, the TPSA is influenced by the nitrogen atoms in the pyridine rings and the amine group.

LogP Prediction

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property is critical for drug absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often sought in drug design.

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. Molecules with a high number of rotatable bonds may have a higher entropy penalty upon binding to a target. For this compound, the key rotatable bond is the C-O-C ether linkage.

| Descriptor | Predicted Value |

| Topological Polar Surface Area (TPSA) | 61.86 Ų |

| LogP | 2.14 |

| Number of Rotatable Bonds | 2 |

Graph Theoretical Analysis

Graph theory provides a powerful framework for quantifying the structural features of molecules, enabling the prediction of their physicochemical properties and biological activities through the calculation of topological indices. researchgate.netresearchgate.net In this approach, a molecule is represented as a graph where atoms are vertices and chemical bonds are edges. nih.gov For this compound, this analysis would involve representing its unique arrangement of pyridine and amine groups as a molecular graph to compute various topological descriptors.

Key Topological Indices in Molecular Analysis:

| Topological Index | Description | Structural Information Provided |

| Wiener Index (W) | The sum of the shortest distances between all pairs of vertices (atoms) in the molecular graph. ijset.in | Measures the compactness and branching of the molecule. A lower Wiener index generally indicates a more compact structure. |

| Randić Index (χ) | Calculated from the degrees of adjacent vertices, it is one of the most widely used connectivity indices. | Reflects the extent of branching in the molecular structure. It has been correlated with various physicochemical properties. |

| Balaban Index (J) | A distance-based topological index that is highly discriminating for different molecular shapes. | Sensitive to the shape and size of the molecule, it is used to differentiate between isomers. |

| Zagreb Indices (M1, M2) | Based on the degrees of the vertices in the molecular graph. M1 is the sum of the squares of the degrees of all vertices, while M2 is the sum of the products of the degrees of adjacent vertices. | Provide information about the branching and complexity of the molecular structure. |

The application of these indices to this compound would allow researchers to build predictive models for its behavior in various chemical and biological systems, guiding further experimental investigation.

Computational Tools and Software Utilization

The theoretical study of this compound necessitates the use of sophisticated computational software that can perform complex quantum mechanical and molecular mechanics calculations. These tools are essential for geometry optimization, electronic structure analysis, and simulating molecular interactions. dromicslabs.comnih.gov

The study of heterocyclic compounds, such as pyridine derivatives, often employs a range of software packages to investigate their properties. researchgate.net For instance, Density Functional Theory (DFT) is a common method used to study the adsorption and electronic properties of pyridine derivatives. researchgate.netfu-berlin.de Molecular docking studies, which predict the binding orientation of a molecule to a target, are also crucial in drug design and are performed using specialized software. valencelabs.comias.ac.in

Commonly Used Computational Chemistry Software:

The following table summarizes the types of software and their primary applications in the computational analysis of molecules like this compound.

| Software/Tool Type | Primary Application(s) | Examples |

| Quantum Chemistry Software | Performs ab initio and DFT calculations to determine electronic structure, optimized geometry, and spectroscopic properties. semanticscholar.org | Gaussian, ORCA, Spartan reddit.com |

| Molecular Modeling Platforms | Provide an integrated environment for a wide range of computational chemistry tasks, including molecular visualization, docking, and molecular dynamics simulations. schrodinger.comschrodinger.com | Schrödinger Maestro, MOE (Molecular Operating Environment) researchgate.netschrodinger.com |

| Molecular Dynamics (MD) Engines | Simulate the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.gov | AMBER, GROMACS, NAMD |

| Visualization Software | Used for creating high-quality 3D representations of molecular structures and computational results. | VMD, PyMOL, GaussView researchgate.net |

These computational tools, while not providing direct experimental data, offer a powerful "computational microscope" to probe the molecular world. nih.gov For this compound, their application would be fundamental in predicting its reactivity, stability, and potential as a candidate for further research and development.

Applications of 2 Pyridin 4 Yloxy Pyridin 3 Amine As a Synthetic Intermediate in Advanced Organic Chemistry

Precursor in Heterocyclic Synthesis

The structural arrangement of 2-(Pyridin-4-yloxy)pyridin-3-amine, possessing a nucleophilic amino group ortho to a pyridine (B92270) nitrogen and the ether linkage, provides a reactive template for the construction of various fused heterocyclic systems.

The aminopyridine moiety within this compound is a key synthon for developing fused pyridine structures. The amine group can participate in cyclization reactions with a variety of electrophilic reagents to form new rings fused to the pyridine core. For instance, cascade reactions involving 5-aminopyrazole derivatives with alkynyl aldehydes have been shown to produce pyrazolo[3,4-b]pyridine frameworks. nih.gov This type of cyclization strategy, adaptable to the aminopyridine structure of the title compound, could lead to novel polycyclic heteroaromatic systems.

Furthermore, the synthesis of quinazoline (B50416) derivatives has been achieved through the annulation of anthranilic esters with N-pyridyl ureas, demonstrating another pathway where an amino-functionalized pyridine can be a precursor to fused systems. nih.gov The amino group of this compound can be readily converted to a urea (B33335) derivative, which could then undergo similar cyclization to yield complex fused structures. The development of thiazolo[4,5-b]pyridines from aminopyridine precursors also highlights the utility of this structural motif in creating diverse heterocyclic scaffolds. beilstein-journals.org These methods underscore the potential of this compound as a starting material for a range of fused pyridine-containing compounds. nih.govnih.gov

Polycyclic aromatic compounds, which consist of fused aromatic rings, can be constructed using building blocks like this compound. libretexts.org The dipyridyl ether core of this molecule can be extended through annulation reactions, where additional rings are fused onto the existing pyridine structures. The reactivity of the aminopyridine unit allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of larger, more complex polycyclic systems. The resulting compounds, which incorporate both pyridine and other heterocyclic or carbocyclic rings, are of interest for their electronic and photophysical properties, with potential applications in materials science.

Building Block for Complex Molecular Architectures

The distinct functionalities of this compound make it an important intermediate for constructing intricate molecular architectures, particularly those with applications in the pharmaceutical and agrochemical industries.

The pyridine and aminopyridine motifs are prevalent in a multitude of biologically active compounds. Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals, most notably as inhibitors of protein kinases, which are key targets in oncology. nih.gov For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. acs.org The 2-aminopyridine (B139424) core is a crucial component for binding to the kinase active site.

Similarly, pyrazolo[3,4-b]pyridine-based structures derived from aminopyridine precursors have been developed as highly potent dual inhibitors of PI3K and mTOR, enzymes implicated in acute myeloid leukemia. nih.gov The table below details specific examples of pharmaceutical intermediates and their targets, which could be conceptually derived from a this compound scaffold.

| Target Class | Example Scaffold/Compound | Therapeutic Area |

| Met Kinase Inhibitors | N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) acs.org | Oncology |

| PI3K/mTOR Dual Inhibitors | N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) nih.gov | Oncology |

| Activin-like Kinase (ALK) Inhibitors | 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines nih.gov | Rare Diseases, Oncology |

| General Kinase Inhibitors | (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(1-ethylpiperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine google.com | Various |

Pyridine-based compounds are integral to the development of modern agrochemicals, including fungicides, insecticides, and herbicides. nih.gov The discovery of new pesticides often relies on the derivatization of key intermediates. nih.gov The this compound structure can serve as a core for novel agrochemical candidates. For instance, pyrimidin-4-amine derivatives have shown broad-spectrum insecticidal and fungicidal activity. acs.org By modifying the this compound backbone, it is plausible to design new active ingredients for crop protection.

The synthesis of 2,3-dihydro acs.orgguidechem.comthiazolo[4,5-b]pyridines, which are potent inhibitors of acyl-ACP thioesterase in plants, demonstrates the utility of aminopyridine precursors in creating herbicidal compounds. beilstein-journals.org The table below outlines classes of agrochemicals where intermediates similar to this compound could be employed.

| Agrochemical Class | Target/Mode of Action | Example Structural Class |

| Fungicides | Respiration Inhibition, etc. | Pyrimidin-4-amine derivatives acs.org |

| Insecticides | Nerve & Muscle Action, etc. | Pyrimidin-4-amine derivatives acs.org |

| Herbicides | Acyl-ACP Thioesterase Inhibition | 2,3-dihydro acs.orgguidechem.comthiazolo[4,5-b]pyridines beilstein-journals.org |

Role in Ligand Design and Coordination Chemistry

The molecular structure of this compound, with its multiple nitrogen heteroatoms (two pyridine nitrogens and one exocyclic amino group), makes it an excellent candidate for use as a multidentate ligand in coordination chemistry. These nitrogen atoms can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions.

The spatial arrangement of these donor sites allows the molecule to chelate to a metal center, forming stable metallo-organic complexes. The flexibility of the ether linkage can accommodate various coordination geometries. Such ligands are valuable in the development of catalysts for organic transformations, where the metal center's reactivity is tuned by the electronic and steric properties of the surrounding ligand. Furthermore, the resulting coordination complexes may exhibit interesting photophysical or magnetic properties, making them relevant for applications in materials science, such as in the construction of metal-organic frameworks (MOFs) or as components in sensing devices.

Synthesis of Functional Materials

The unique combination of a flexible ether linkage, a nucleophilic amino group, and the coordinating ability of the pyridine nitrogen atoms makes this compound and related aminophenoxypyridine derivatives attractive building blocks for the synthesis of functional materials. These materials can range from high-performance polymers to porous crystalline structures with applications in gas storage and catalysis.

The diamine functionality of molecules structurally related to this compound allows for their use as monomers in polymerization reactions. For instance, aromatic diamines are key components in the synthesis of polyimides and polyamides, classes of polymers known for their exceptional thermal stability and mechanical strength. The incorporation of a bent, non-linear monomer like an aminophenoxypyridine derivative can disrupt the close packing of polymer chains, leading to enhanced solubility in organic solvents without significantly compromising their thermal properties. This improved processability is a critical factor for their application in advanced materials, such as those used in the aerospace and electronics industries. tandfonline.comijert.orgijert.orgnih.govresearchgate.net

A general approach to synthesizing polyamides involves the polycondensation of a diamine with a diacyl chloride. In the case of a diamine with a pyridyl ether linkage, the reaction would proceed as follows:

n H₂N-Ar-O-Ar'-NH₂ + n ClOC-R-COCl → [-HN-Ar-O-Ar'-NH-OC-R-CO-]n + 2n HCl

where Ar and Ar' represent the pyridyl and phenyl moieties, and R is an aromatic or aliphatic group. The resulting polyamide would feature the pyridyl ether unit integrated into the polymer backbone, influencing its macroscopic properties. Research on analogous systems has shown that the presence of ether linkages can improve the toughness and processability of aromatic polymers. ijert.org

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Polyamide | Diamine (e.g., aminophenoxypyridine analog), Diacyl Chloride | High thermal stability, good solubility, mechanical strength | Aerospace components, high-performance films, engineering plastics |

| Polyimide | Diamine (e.g., aminophenoxypyridine analog), Dianhydride | Excellent thermal and chemical resistance, low dielectric constant | Microelectronics, flexible displays, gas separation membranes |

This table presents a conceptual application of aminophenoxypyridine derivatives in polymer synthesis based on established principles of polymer chemistry.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The pyridine nitrogen atoms and the amino group in this compound present potential coordination sites for metal ions, making it a candidate as a multitopic organic linker for the construction of MOFs. researchgate.netresearchgate.netrsc.orgmdpi.comrsc.orgnih.gov The flexibility of the ether bond could also lead to the formation of dynamic frameworks that can respond to external stimuli.

The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. The specific topology and properties of the resulting MOF would depend on the coordination geometry of the metal ion and the binding mode of the ligand. Amine-functionalized MOFs have garnered significant interest for applications in CO₂ capture and catalysis due to the basicity of the amino groups. rsc.org Furthermore, the incorporation of pyridyl moieties can enhance the stability and catalytic activity of MOFs. researchgate.net

| MOF Property | Role of this compound | Potential Application |

| Porosity | Acts as a linker to create a porous structure. | Gas storage and separation. |

| Catalysis | The pyridine and amine groups can act as catalytic sites or bind catalytic species. | Heterogeneous catalysis. |

| Sensing | The framework could interact with guest molecules, leading to a detectable signal change. | Chemical sensors. |

This table illustrates the potential roles of this compound in the design of functional MOFs based on the known properties of similar ligands.

Methodological Innovations Driven by its Reactivity Profile

The reactivity of this compound is primarily centered around its nucleophilic amino group and the potential for reactions at the pyridine rings. This reactivity can be harnessed to drive innovations in synthetic methodologies, such as the development of novel cascade reactions and the design of new ligands for catalysis.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy. The arrangement of functional groups in this compound and its derivatives could enable unique intramolecular cascade sequences. For instance, after an initial reaction at the amino group, a subsequent intramolecular cyclization involving one of the pyridine rings could lead to the rapid construction of complex heterocyclic systems. researchgate.netscielo.brnih.govscielo.br

While specific cascade reactions involving this exact molecule are not extensively reported, the principle can be illustrated by the synthesis of thieno[2,3-b]pyridines from related 2-aminopyridine derivatives. In these reactions, an initial alkylation is followed by an intramolecular cyclization to form the fused ring system. scielo.brscielo.br A similar strategy could potentially be applied to derivatives of this compound to access novel polycyclic aromatic systems.

The bidentate or potentially tridentate coordination capabilities of this compound make it an interesting candidate for the development of new ligands for transition metal catalysis. The combination of a soft pyridine nitrogen and a hard amino nitrogen could offer unique electronic and steric properties to a metal center, influencing the outcome of catalytic reactions.

Palladium-catalyzed cross-coupling reactions, for example, are powerful tools in organic synthesis, and the performance of these reactions is highly dependent on the nature of the ligand. chemrxiv.orgx-mol.commit.edunih.gov Ligands based on aminopyridine scaffolds have been explored in various catalytic transformations. A ligand derived from this compound could potentially be employed in reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination, possibly leading to improved catalytic activity or selectivity for challenging substrates. The synthesis of tetranuclear palladium(II) complexes from substituted diaryl ethers and their high catalytic activity in cross-coupling reactions has been reported, suggesting that the ether linkage in the target molecule could play a role in facilitating the formation of highly active multinuclear catalytic species. x-mol.com

| Catalytic Reaction | Potential Role of Ligand | Potential Advantage |

| Suzuki-Miyaura Coupling | Stabilize the palladium catalyst and facilitate transmetalation. | Improved yields and turnover numbers for challenging substrates. |

| Buchwald-Hartwig Amination | Modulate the electronic properties of the metal center to promote reductive elimination. | Milder reaction conditions and broader substrate scope. |

| C-H Activation | Participate in the C-H activation step through a concerted metalation-deprotonation mechanism. | Increased regioselectivity and efficiency in direct functionalization reactions. |

This table outlines the potential applications of this compound as a ligand in catalysis, based on the established roles of similar ligand scaffolds.

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-4-yloxy)pyridin-3-amine?

Answer: The compound can be synthesized via:

- Suzuki-Miyaura Cross-Coupling : Reacting halogenated pyridine derivatives (e.g., 2-chloro-3-nitropyridine) with arylboronic acids, followed by nitro-group reduction. For example, 2-(2-chlorophenyl)pyridin-3-amine was obtained in 30% yield using this method .

- Microwave-Assisted Synthesis : Substituted 2-(2-halophenoxy)pyridin-3-amine derivatives are synthesized via nitro-group reduction under microwave conditions, achieving high yields (e.g., 91% for 2-(2-bromophenoxy)pyridin-3-amine) .

Q. How is structural confirmation performed for this compound?

Answer:

- NMR and HRMS : Key for identifying functional groups and molecular weight. For example, ¹H NMR (400 MHz, CDCl₃) of 2-(2-bromophenoxy)pyridin-3-amine shows δ 7.65 (dd, J = 1.60, 6.4 Hz) and δ 4.82 (bs, NH₂) . HRMS confirms the molecular ion peak (e.g., [M+H]+ = 265.0) .

- X-ray Crystallography : SHELX software is widely used for refining crystal structures, especially for resolving tautomeric forms or regiochemical ambiguities .

Q. What purification techniques are effective for this compound?

Answer:

- Recrystallization : Ethanol or dichloromethane/hexane mixtures are commonly used. For example, derivatives like N-phenylimidazo[1,2-a]pyridin-3-amine were purified via ethanol recrystallization .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for separating regioisomers or byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving pyridine derivatives?

Answer:

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) often improve efficiency.

- Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) and increases yield .

- Solvent Choice : DMF or THF enhances solubility of polar intermediates.

- Example : Microwave-assisted synthesis of 2-(2-bromophenoxy)pyridin-3-amine achieved 91% yield vs. 30% in traditional methods .

Q. How are contradictory spectral data resolved (e.g., NH₂ vs. NH in NMR)?

Answer:

- Variable Temperature (VT) NMR : Distinguishes dynamic proton exchanges (e.g., NH₂ tautomerism) by analyzing peak broadening at different temperatures.

- Deuterium Exchange : Adding D₂O eliminates NH signals, confirming their presence .

- Crystallographic Validation : SHELXL refinement of X-ray data provides unambiguous proton positions .

Q. What computational methods support the design of derivatives for biological studies?

Answer:

- Docking Studies : Molecular docking with targets like COX-2 (for anti-inflammatory applications) guides substituent selection. For example, 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine showed COX-2 selectivity .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.